![molecular formula C13H12O3S2 B12863871 1-{5-[4-(Methylsulfonyl)phenyl]-2-thienyl}ethanone](/img/structure/B12863871.png)
1-{5-[4-(Methylsulfonyl)phenyl]-2-thienyl}ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{5-[4-(Methylsulfonyl)phenyl]-2-thienyl}ethanone is an organic compound with a complex structure that includes a thienyl group and a methylsulfonylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{5-[4-(Methylsulfonyl)phenyl]-2-thienyl}ethanone typically involves the reaction of 4-(methylsulfonyl)benzaldehyde with 2-thiophenecarboxylic acid under specific conditions. The reaction is often carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3) in a solvent such as dimethylformamide (DMF). The mixture is heated to a temperature of around 100°C for several hours to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production method .
Chemical Reactions Analysis
Types of Reactions: 1-{5-[4-(Methylsulfonyl)phenyl]-2-thienyl}ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: KMnO4 in an acidic medium at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: Various nucleophiles in the presence of a base like sodium hydride (NaH) in a polar aprotic solvent.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Substituted thienyl or phenyl derivatives.
Scientific Research Applications
1-{5-[4-(Methylsulfonyl)phenyl]-2-thienyl}ethanone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Explored for its role in developing new pharmaceuticals, particularly as a COX-2 inhibitor.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{5-[4-(Methylsulfonyl)phenyl]-2-thienyl}ethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as cyclooxygenase-2 (COX-2), inhibiting its activity and thereby reducing inflammation.
Pathways Involved: By inhibiting COX-2, the compound reduces the production of pro-inflammatory prostaglandins, leading to anti-inflammatory effects.
Comparison with Similar Compounds
- 1-{6-Methylpyridin-3-yl}-2-{4-(methylsulfonyl)phenyl}ethanone
- 2-{4-(Methylsulfonyl)phenyl}-1-{6-methylpyridin-3-yl}ethanone
Comparison: 1-{5-[4-(Methylsulfonyl)phenyl]-2-thienyl}ethanone is unique due to its specific thienyl group, which imparts distinct chemical properties and reactivity compared to similar compounds that contain pyridinyl groups. This uniqueness makes it particularly valuable in applications where specific reactivity and interactions are required .
Properties
Molecular Formula |
C13H12O3S2 |
|---|---|
Molecular Weight |
280.4 g/mol |
IUPAC Name |
1-[5-(4-methylsulfonylphenyl)thiophen-2-yl]ethanone |
InChI |
InChI=1S/C13H12O3S2/c1-9(14)12-7-8-13(17-12)10-3-5-11(6-4-10)18(2,15)16/h3-8H,1-2H3 |
InChI Key |
SHWYUHMMGKAHTK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(S1)C2=CC=C(C=C2)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridin-1-yl)-2,2,2-trifluoroethan-1-one](/img/structure/B12863807.png)
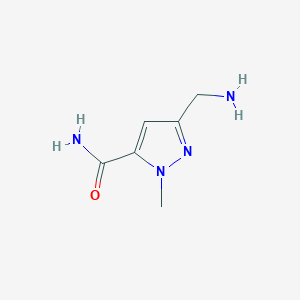
![2-(Chloromethyl)benzo[d]oxazole-5-acetonitrile](/img/structure/B12863822.png)
![2-(Difluoromethoxy)benzo[d]oxazole-7-sulfonamide](/img/structure/B12863823.png)
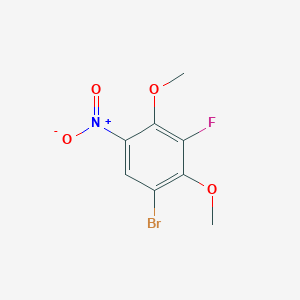
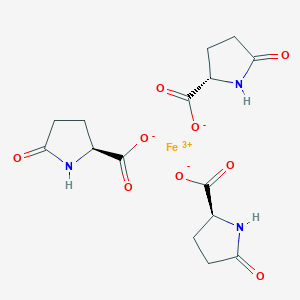

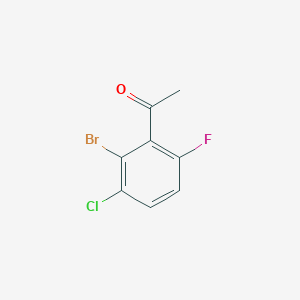

![N-((2R)-7-Azabicyclo[2.2.1]heptan-2-yl)furan-2-carboxamide](/img/structure/B12863861.png)
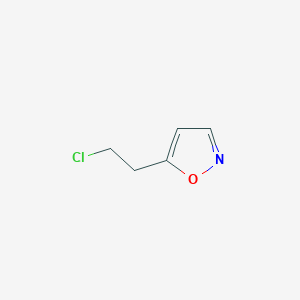
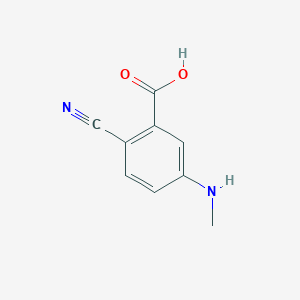
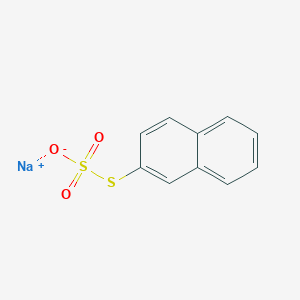
![2,2-Difluoro-1-((3aR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)ethanone](/img/structure/B12863887.png)
